molecular formula C20H13ClFN3O B2609108 2-chloro-6-fluoro-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide CAS No. 1226458-96-3

2-chloro-6-fluoro-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide

Cat. No.: B2609108
CAS No.: 1226458-96-3
M. Wt: 365.79
InChI Key: SPIMMWYVZVLZAY-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide is a complex organic compound that features a quinoline core substituted with a pyrrole ring, a chloro group, and a fluoro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyrrole is coupled with a halogenated quinoline.

    Substitution Reactions: The chloro and fluoro groups are introduced through electrophilic aromatic substitution reactions using appropriate halogenating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-chloro-6-fluoro-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It can serve as a probe in biological assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation by binding to their active sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluoro-N-[2-(1H-indol-1-yl)quinolin-8-yl]benzamide
  • 2-chloro-6-fluoro-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]benzamide

Uniqueness

Compared to similar compounds, 2-chloro-6-fluoro-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide offers unique properties due to the presence of the pyrrole ring, which can enhance its binding affinity and specificity towards certain biological targets. Additionally, the combination of chloro and fluoro substituents can improve the compound’s stability and bioavailability.

Properties

IUPAC Name

2-chloro-6-fluoro-N-(2-pyrrol-1-ylquinolin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3O/c21-14-6-4-7-15(22)18(14)20(26)23-16-8-3-5-13-9-10-17(24-19(13)16)25-11-1-2-12-25/h1-12H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIMMWYVZVLZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC3=C(C=CC=C3NC(=O)C4=C(C=CC=C4Cl)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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